2-Trimethylsilanyloxy-propylamine
Description
2-Trimethylsilanyloxy-propylamine (C₆H₁₇NOSi) is a silicon-containing amine derivative characterized by a trimethylsilyl ether group (-OSi(CH₃)₃) attached to a propylamine backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions requiring protected amino groups or silicon-mediated transformations.
Properties
Molecular Formula |
C6H17NOSi |
|---|---|
Molecular Weight |
147.29 g/mol |
IUPAC Name |
2-trimethylsilyloxypropan-1-amine |
InChI |
InChI=1S/C6H17NOSi/c1-6(5-7)8-9(2,3)4/h6H,5,7H2,1-4H3 |
InChI Key |
ZPRPHYOYEXYXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₆H₁₇NOSi
- Molecular Weight : 147.29 g/mol
- Structure : Combines a primary amine with a trimethylsilyloxy group at the β-position.
- Synthesis: Produced via reaction of 1-amino-propan-2-ol with trimethylsilyl chloride in tetrahydrofuran (THF) and triethylamine, followed by filtration and evaporation .
Comparison with Similar Compounds
This section compares 2-Trimethylsilanyloxy-propylamine with structurally related silicon-containing amines, focusing on reactivity, stability, and applications.
3-Triethoxysilylpropylamine (C₉H₂₃NO₃Si)
- Molecular Formula: C₉H₂₃NO₃Si
- Molecular Weight : 221.37 g/mol
- Structure : Features a triethoxysilyl group (-Si(OCH₂CH₃)₃) attached to a propylamine chain.
Key Differences :
- The trimethylsilyl group in this compound offers greater steric protection and faster deprotection kinetics compared to the bulkier triethoxysilyl group in 3-Triethoxysilylpropylamine.
- 3-Triethoxysilylpropylamine’s ethoxy groups enhance its compatibility with polar solvents and inorganic matrices, making it preferable for material science applications .
Triphenylmethylamine (C₁₉H₁₇N)
- Molecular Formula : C₁₉H₁₇N
- Molecular Weight : 259.35 g/mol
- Structure : Aromatic amine with a triphenylmethyl (-C(C₆H₅)₃) group.
| Property | This compound | Triphenylmethylamine |
|---|---|---|
| Aromaticity | Non-aromatic | Fully aromatic |
| Steric Hindrance | Moderate (flexible propyl chain) | High (rigid triphenyl group) |
| Applications | Synthetic intermediates | Protecting groups, chiral resolution |
Key Differences :
- Triphenylmethylamine’s rigid aromatic structure impedes nucleophilic reactions, whereas this compound’s flexible backbone facilitates amine participation in coupling reactions .
Research Findings and Stability Data
Thermal Stability
Reactivity in Coupling Reactions
- This compound reacts efficiently with isocyanates (e.g., 5-isocyanato-1,2,3-thiadiazole) under mild conditions, yielding thiadiazole derivatives with >80% efficiency .
- In contrast, triphenylmethylamine requires harsher conditions (e.g., HATU coupling reagents) for similar transformations due to steric hindrance .
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